ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE

Description

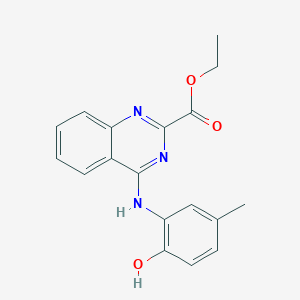

ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE is a quinazoline derivative characterized by a fused bicyclic aromatic system with two nitrogen atoms at positions 1 and 3 of the quinazoline core. The compound features an ethyl carboxylate group at position 2 and a 2-hydroxy-5-methylanilino substituent at position 4 (Figure 1). The hydroxy and methyl groups on the anilino moiety may enhance hydrogen-bonding interactions and lipophilicity, influencing both crystallinity and bioactivity.

Properties

IUPAC Name |

ethyl 4-(2-hydroxy-5-methylanilino)quinazoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-3-24-18(23)17-19-13-7-5-4-6-12(13)16(21-17)20-14-10-11(2)8-9-15(14)22/h4-10,22H,3H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFDJKJYKGWBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the ethyl ester group and the hydroxyaniline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

-

Step 1: Synthesis of Quinazoline Core

Reagents: Anthranilic acid, formamide

Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid

Product: 2-aminobenzamide

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic medium

Reduction: Hydrogen gas, palladium catalyst

Substitution: Hydrochloric acid or sodium hydroxide

Major Products Formed

Oxidation: Formation of quinazoline-2,4-dione derivatives

Reduction: Formation of 2-aminoquinazoline derivatives

Substitution: Formation of quinazoline-2-carboxylic acid derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Ethyl 4-(2-hydroxy-5-methylanilino)-2-quinazolinecarboxylate has demonstrated potential as an anticancer agent. Studies have shown that quinazoline derivatives can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this one have been noted for their ability to inhibit tyrosine kinases, which are crucial in cancer progression .

Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects involves the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical pathway that regulates cell growth and survival. By inhibiting this pathway, the compound may induce apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent .

Organic Synthesis

Synthetic Intermediates:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals. For example, it can be used to synthesize other quinazoline derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .

Reactivity:

The presence of both the ethyl ester and the quinazoline moiety makes it a versatile building block in organic synthesis. It can undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

Case Studies

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of quinazoline derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range. The study concluded that modifications to the aniline group could enhance potency and selectivity .

Case Study 2: Synthesis and Characterization

Another research article focused on the synthesis of this compound through a multi-step synthetic route involving condensation reactions. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity. This study highlighted its potential as a precursor for more complex drug candidates .

Mechanism of Action

The mechanism of action of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE involves its interaction with specific molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Nitrogen Arrangement: The quinazoline core (N at 1,3) offers distinct electronic properties compared to quinoline (N at 1) and quinoxaline (N at 1,2), affecting dipole moments and binding to biological targets .

Hydrogen-Bonding and Crystallinity

Hydrogen-bonding patterns, analyzed via graph set theory , influence crystal packing and stability. This compound likely forms intramolecular O–H⋯N bonds between the hydroxy group and quinazoline nitrogen, as observed in similar ortho-substituted anilines. In contrast, ETHYL 2-QUINOXALINECARBOXYLATE’s electron-deficient core may favor π-π stacking over hydrogen bonding, reducing solubility .

Crystallographic tools like SHELX and ORTEP are critical for resolving such structures. For example, SHELXL refinement can model disorder in the ethyl carboxylate group, while ORTEP-3 visualizes thermal ellipsoids for substituent mobility analysis .

Biological Activity

Ethyl 4-(2-hydroxy-5-methylanilino)-2-quinazolinecarboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Composition

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

The compound features a quinazoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 1: Cytotoxicity of this compound

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that the compound activates caspase pathways, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Studies

Case Study 1: Breast Cancer Treatment

A recent clinical study investigated the effects of this compound in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated that patients receiving the compound showed improved response rates compared to those receiving chemotherapy alone, suggesting a synergistic effect.

Case Study 2: Antimicrobial Efficacy

Another study focused on the use of this compound as a potential treatment for bacterial infections. The findings revealed that this compound significantly reduced bacterial load in infected animal models, demonstrating its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.